![molecular formula C20H24N4OS B5132321 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea is a complex organic compound. It contains several functional groups including a 1,3,4-thiadiazole ring, an adamantyl group, and a urea group . The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole was prepared starting from adamantane-1-carboxylic acid via esterification with methanol to yield the methyl ester, which was subsequently reacted with hydrazine to yield adamantane-1-carboxylic acid hydrazide .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,3,4-thiadiazole ring is a heterocyclic aromatic group found in some bioactive molecules. The adamantyl group is a tricyclic cage structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. In one study, the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid yielded the corresponding 4-arylideneamino derivatives .科学的研究の応用
Antimicrobial Activity
This compound has been found to have antimicrobial activity. It has been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .
Anti-inflammatory Activity
The compound has also been found to have anti-inflammatory activity. The in vivo anti-inflammatory activity of 21 compounds was determined using the carrageenan-induced paw oedema method in rats . Several derivatives showed good or moderate dose-dependent activity in this area .
Antibacterial Activity
The compound has been found to have antibacterial activity. It was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . It was found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
DNA Binding
The mechanism of the molecule interaction with calf thymus-DNA (CT-DNA) was investigated by UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology.
Kinase Inhibition
The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae . All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein . This suggests potential applications in the field of drug discovery and development.
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. For example, the reaction of 5- (1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid yielded the corresponding 4-arylideneamino derivatives .
将来の方向性
The future directions for research on this compound could include further exploration of its potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
作用機序
Target of Action
Derivatives of adamantane, a component of this compound, have been known for their antiviral activity against the influenza and hiv viruses . They are also associated with central nervous, antimicrobial, and anti-inflammatory activities .
Mode of Action
It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) act as cyclooxygenase inhibitors
Biochemical Pathways
Given the potential anti-inflammatory properties, it’s possible that it may influence the arachidonic acid pathway, which plays a significant role in inflammation .
Result of Action
Given its potential anti-inflammatory properties, it may help reduce inflammation and pain .
特性
IUPAC Name |
1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-12-4-2-3-5-16(12)21-18(25)22-19-24-23-17(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSOHXNOGPUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

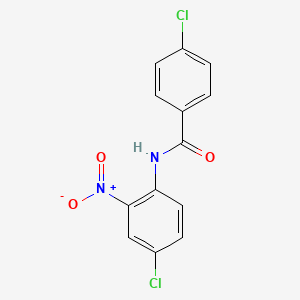
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
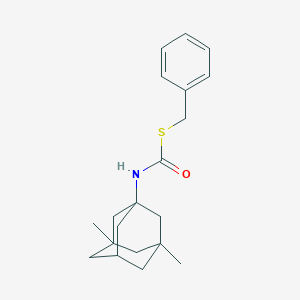
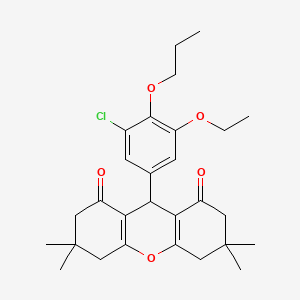
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)
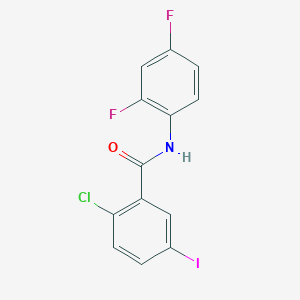
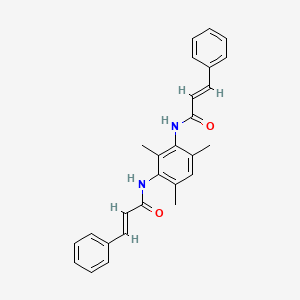
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)